Methyl 2-chloro-4-phenylquinoline-3-carboxylate
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Overview
Description
Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C18H12ClNO2. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-4-phenylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing a reactive α-methylene group. The reaction is catalyzed by a base and often requires refluxing in an alcoholic solution or an organic solvent .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are becoming more common to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-phenylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of 2-amino-4-phenylquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 2-chloro-4-phenylquinoline-3-carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-4-phenylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-phenylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of nucleic acids by intercalating into DNA. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Methyl 2-phenylquinoline-4-carboxylate
- 2-chloroquinoline-3-carbaldehyde
Uniqueness
Methyl 2-chloro-4-phenylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position and the ester group at the 3-position enhances its potential as a pharmacologically active compound .
Biological Activity
Methyl 2-chloro-4-phenylquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is a quinoline derivative characterized by a chloro substituent at the 2-position and a methyl ester at the carboxylic acid group. The molecular formula is C_15H_12ClN_O_2, and it exhibits properties typical of quinoline compounds, including potential bioactivity against various pathogens.
Antimicrobial Activity
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study examining various quinoline derivatives reported minimum inhibitory concentration (MIC) values against several bacterial strains:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Bacillus subtilis | 4.69 - 22.9 |
These results suggest that this compound may possess moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in vitro with promising results. A study highlighted that certain quinoline derivatives could act as selective inhibitors of histone deacetylases (HDACs), which are important in cancer cell proliferation:
Compound | HDAC Inhibition (%) | Concentration (µM) |
---|---|---|
D28 | 63.49 | 2 |
D29 | 74.91 | 2 |
D30 | 66.16 | 2 |
The mechanism of action involves inducing G2/M cell cycle arrest and promoting apoptosis in cancer cells, indicating a potential therapeutic application for this compound in oncology .
Antioxidant Activity
Antioxidant properties are another area where this compound shows promise. In vitro assays using the DPPH method demonstrated significant radical scavenging activity compared to ascorbic acid, a well-known antioxidant:
Compound | Inhibition (%) |
---|---|
This compound | High |
Ascorbic Acid | Standard |
This suggests that the compound may be effective in reducing oxidative stress, which is implicated in various diseases including diabetes and cardiovascular disorders .
Case Studies
Several case studies have highlighted the biological activity of similar quinoline derivatives:
- Antibacterial Efficacy : A study on a series of chloroquinoline derivatives found that modifications at the phenyl ring enhanced antibacterial activity against E. coli and S. aureus, reinforcing the importance of structural variations in bioactivity.
- Cancer Cell Lines : Research involving K562 leukemia cells demonstrated that specific quinoline derivatives induced apoptosis through HDAC inhibition, suggesting that this compound could have similar effects.
- Antioxidant Potential : Investigations into various chloroquinoline derivatives indicated significant antioxidant activity, with implications for their use in managing oxidative stress-related conditions.
Properties
CAS No. |
94502-05-3 |
---|---|
Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
methyl 2-chloro-4-phenylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H12ClNO2/c1-21-17(20)15-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)19-16(15)18/h2-10H,1H3 |
InChI Key |
UDDJCFMHKZYSPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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